N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

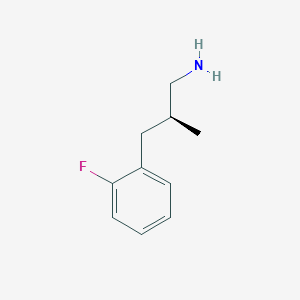

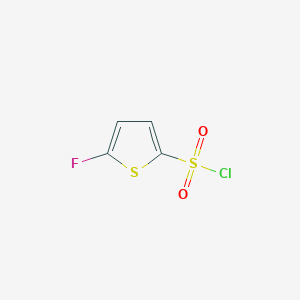

“N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” is a complex organic compound. It contains a chloroacetyl group, which is a functional group derived from acetic acid where one of the hydrogen atoms is replaced by a chlorine atom . The compound also contains a benzodioxine structure, which is a type of heterocyclic compound consisting of a benzene ring fused to a dioxine ring.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The chloroacetyl group would likely be bonded to the nitrogen atom of the carbohydrazide group, while the benzodioxine structure would form the core of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the chloroacetyl group is known to be reactive and can undergo reactions such as nucleophilic substitution . The benzodioxine structure could also potentially undergo reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” would likely be influenced by the presence of the chloroacetyl and benzodioxine groups. Chloroacetyl compounds are typically denser than water and have higher boiling and melting points compared to related hydrocarbons .Applications De Recherche Scientifique

Antimicrobial Activity

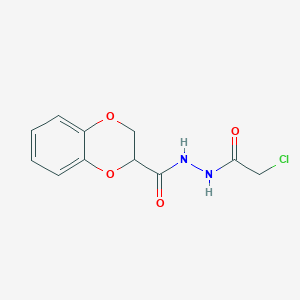

A study by Khalilullah et al. (2016) synthesized 1,3,4-oxadiazole derivatives containing the 1,4-benzodioxane ring system, starting from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide. These compounds were evaluated for their antibacterial and antifungal activities against several strains, showing comparable or even superior activity to reference drugs like norfloxacin, chloramphenicol, and fluconazole. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Khalilullah et al., 2016).

Antitumor Properties

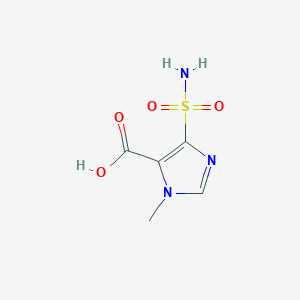

Mohareb, El-Sayed, and Abdelaziz (2012) conducted research on the synthesis of novel pyrazole derivatives with antitumor activities, starting from cyanoacetylhydrazine reacting with chloroacetyl chloride to give N'-(2-chloroacetyl)-2-cyanoacetohydrazide. These synthesized compounds exhibited significant inhibitory effects on various human tumor cell lines, suggesting the potential of derivatives of N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in cancer treatment (Mohareb, El-Sayed, & Abdelaziz, 2012).

Agricultural Applications

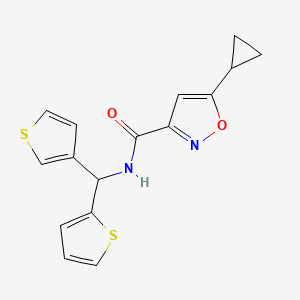

In agriculture, derivatives of this compound have been investigated for their insecticidal activities. Sawada et al. (2003) synthesized analogues with benzodioxole and benzodioxane replacing the phenyl group, showing high insecticidal activities against the common cutworm. This research opens avenues for the development of new, effective insecticides based on the compound's structure (Sawada et al., 2003).

Propriétés

IUPAC Name |

N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c12-5-10(15)13-14-11(16)9-6-17-7-3-1-2-4-8(7)18-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMNAYRFVQTWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)

![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2747256.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)

![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)

![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)

![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)

![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)